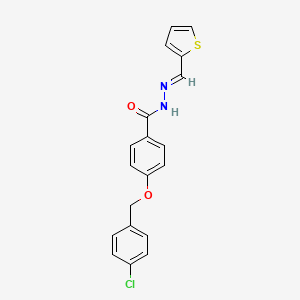![molecular formula C24H22BrN3OS B11998673 N-(4-bromophenyl)-2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11998673.png)
N-(4-bromophenyl)-2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-BR-PHENYL)-2-(6-TERT-BUTYL-3-CYANO-4-PHENYL-PYRIDIN-2-YLSULFANYL)-ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a bromophenyl group, a tert-butyl group, a cyano group, and a phenyl-pyridinylsulfanyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BR-PHENYL)-2-(6-TERT-BUTYL-3-CYANO-4-PHENYL-PYRIDIN-2-YLSULFANYL)-ACETAMIDE typically involves multi-step organic reactions. The starting materials may include 4-bromophenylamine, tert-butyl cyanoacetate, and 2-chloro-6-phenylpyridine. The synthesis may proceed through the following steps:
Formation of the pyridine ring: The reaction between 2-chloro-6-phenylpyridine and tert-butyl cyanoacetate under basic conditions to form the pyridine ring.
Introduction of the bromophenyl group: The coupling of 4-bromophenylamine with the pyridine intermediate using a palladium-catalyzed cross-coupling reaction.
Formation of the amide bond: The final step involves the reaction of the intermediate with an acylating agent to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-BR-PHENYL)-2-(6-TERT-BUTYL-3-CYANO-4-PHENYL-PYRIDIN-2-YLSULFANYL)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including its effects on enzymes or receptors.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(4-BR-PHENYL)-2-(6-TERT-BUTYL-3-CYANO-4-PHENYL-PYRIDIN-2-YLSULFANYL)-ACETAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-BR-PHENYL)-2-(6-TERT-BUTYL-3-CYANO-4-PHENYL-PYRIDIN-2-YLSULFANYL)-ACETAMIDE: can be compared with other amides that contain similar functional groups, such as:
Uniqueness
The uniqueness of N-(4-BR-PHENYL)-2-(6-TERT-BUTYL-3-CYANO-4-PHENYL-PYRIDIN-2-YLSULFANYL)-ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C24H22BrN3OS |
|---|---|
Molekulargewicht |
480.4 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C24H22BrN3OS/c1-24(2,3)21-13-19(16-7-5-4-6-8-16)20(14-26)23(28-21)30-15-22(29)27-18-11-9-17(25)10-12-18/h4-13H,15H2,1-3H3,(H,27,29) |
InChI-Schlüssel |
WBYPKYIVKUSOON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2)C#N)SCC(=O)NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11998594.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998605.png)

![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998617.png)




![3-tert-butyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11998636.png)

![(4-Methoxyphenyl)[2-(1-piperidinyl)phenyl]methanone](/img/structure/B11998652.png)


![13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B11998669.png)
